molecular formula C24H19ClN4O2 B12051461 3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[3-(benzyloxy)phenyl]-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12051461
M. Wt: 430.9 g/mol
InChI Key: CMGHLMCXLJVSLM-CVKSISIWSA-N
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Description

3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C24H19ClN4O2. This compound is known for its unique structural features, which include a pyrazole ring, a benzyloxy group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-chlorobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as column chromatography or crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(benzyloxy)phenyl]-N’-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c25-21-12-5-4-9-19(21)15-26-29-24(30)23-14-22(27-28-23)18-10-6-11-20(13-18)31-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15+

InChI Key

CMGHLMCXLJVSLM-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

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